molecular formula C10H12N2 B12822988 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole

1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole

Cat. No.: B12822988
M. Wt: 160.22 g/mol
InChI Key: WPWDDHUQPQBDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole is a compound that features a bicyclic structure fused with an imidazole ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-yl derivatives with imidazole under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification processes such as distillation or crystallization to obtain the desired purity. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bicyclic structure may enhance the compound’s stability and binding affinity, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bicyclo[2.2.1]hept-2-yl)-1H-imidazole
  • 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-pyrazole
  • 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-triazole

Uniqueness

1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole is unique due to its specific bicyclic structure fused with an imidazole ring, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)imidazole

InChI

InChI=1S/C10H12N2/c1-2-9-5-8(1)6-10(9)12-4-3-11-7-12/h1-4,7-10H,5-6H2

InChI Key

WPWDDHUQPQBDGV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)N3C=CN=C3

Origin of Product

United States

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